1,1-Dimethylbutylamine

Catalog No.
S707945
CAS No.
53310-02-4
M.F
C6H15N
M. Wt
101.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Dimethylbutylamine

CAS Number

53310-02-4

Product Name

1,1-Dimethylbutylamine

IUPAC Name

2-methylpentan-2-amine

Molecular Formula

C6H15N

Molecular Weight

101.19 g/mol

InChI

InChI=1S/C6H15N/c1-4-5-6(2,3)7/h4-5,7H2,1-3H3

InChI Key

KPNJYXKRHWAPHP-UHFFFAOYSA-N

SMILES

CCCC(C)(C)N

Canonical SMILES

CCCC(C)(C)N

1,1-Dimethylbutylamine is an organic compound with the molecular formula C6_6H15_{15}N. It is classified as a secondary amine, characterized by the presence of two methyl groups attached to the nitrogen atom. This compound is a colorless liquid at room temperature and has a distinct amine-like odor. Its molecular weight is approximately 101.19 g/mol, and it is known for being flammable and slightly soluble in water .

There is no scientific research readily available on the specific mechanism of action of 1,1-Dimethylbutylamine. However, primary amines can act as nucleophiles (electron donors) due to the lone pair of electrons on the nitrogen atom. This property allows them to participate in various reactions, such as forming bonds with carbonyl groups (C=O) in aldehydes and ketones [].

Organic Synthesis:

Reference Standard:

Future Research Potential:

  • Investigating its potential interactions with biological systems: Some amines play crucial roles in various biological processes. Research could explore whether 1,1-DMBA interacts with specific receptors or enzymes in living organisms.
  • Exploring its potential use in material science: The presence of the amine group can influence the physical and chemical properties of molecules. Research could explore if 1,1-DMBA can be incorporated into the design of new materials with specific functionalities.

  • Acid-Base Reactions: It reacts with acids to form salts, similar to other amines. For example, it can react with hydrochloric acid to produce 1,1-dimethylbutylammonium chloride.
  • Alkylation: This compound can participate in alkylation reactions where it acts as a nucleophile, attacking electrophilic centers in various organic substrates.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or aminals, depending on the reaction conditions.

These reactions highlight its versatility as a building block in organic synthesis.

1,1-Dimethylbutylamine can be synthesized through several methods:

  • Alkylation of Dimethylamine: One common method involves the alkylation of dimethylamine with butyl halides under basic conditions. This process typically requires a strong base such as sodium hydride or potassium carbonate.
  • Reductive Amination: Another method includes the reductive amination of butyronitrile with dimethylamine in the presence of reducing agents like lithium aluminum hydride or sodium borohydride.

These methods allow for the efficient production of 1,1-dimethylbutylamine in laboratory settings.

1,1-Dimethylbutylamine has several applications:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Research Tool: The compound is utilized in biochemical research for proteomics studies due to its ability to modify proteins and peptides.
  • Solvent: It can also be used as a solvent in organic reactions due to its polar nature.

Several compounds share structural similarities with 1,1-dimethylbutylamine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
1,3-DimethylbutylamineC6_6H15_{15}NSimilar structure but different positioning of methyl groups; used in similar applications .
DimethylamineC2_2H7_7NA smaller amine; widely used as a precursor for various chemicals .
N,N-DimethylbutanamideC6_6H13_{13}NAn amide derivative; exhibits different reactivity due to the carbonyl group .

The uniqueness of 1,1-dimethylbutylamine lies in its specific structure that allows for unique reactivity patterns compared to its analogs. Its applications in biochemical research further distinguish it from other similar compounds.

Structural Characterization and Molecular Configuration

Molecular Formula and Weight Analysis

1,1-Dimethylbutylamine exhibits the molecular formula C₆H₁₅N, corresponding to a molecular weight of 101.19 grams per mole [1] [2]. The compound is systematically named as 2-methylpentan-2-amine according to International Union of Pure and Applied Chemistry nomenclature conventions [1] [3]. The Chemical Abstracts Service registry number for this compound is 53310-02-4, which serves as its unique identifier in chemical databases [1] [3].

The molecular formula indicates the presence of six carbon atoms, fifteen hydrogen atoms, and one nitrogen atom, reflecting a saturated aliphatic amine structure [1] [2]. The exact mass of the compound is calculated as 101.12000 atomic mass units, providing precise mass spectrometric identification parameters [3].

PropertyValueSource
Molecular FormulaC₆H₁₅N [1] [2]
Molecular Weight101.19 g/mol [1] [3]
Exact Mass101.12000 u [3]
CAS Registry Number53310-02-4 [1] [3]

Structural Isomerism and Conformational Analysis

1,1-Dimethylbutylamine represents a tertiary amine structure where the nitrogen atom is bonded to three carbon substituents [1]. The compound features a quaternary carbon center bearing two methyl groups and an amino group, with an attached butyl chain [1] [3]. This structural arrangement distinguishes it from its positional isomer N,N-dimethylbutylamine, which possesses the same molecular formula but different connectivity patterns [4] [5].

The structural formula can be represented as (CH₃)₂C(NH₂)CH₂CH₂CH₃, where the amine group is attached to a secondary carbon bearing two methyl substituents [3]. The InChI key KPNJYXKRHWAPHP-UHFFFAOYSA-N provides a standardized representation of the molecular structure for computational chemistry applications [2].

Conformational analysis reveals that the compound can adopt multiple rotational conformations around the carbon-carbon bonds within the alkyl chain [6]. The presence of the geminal dimethyl groups creates steric interactions that influence the preferred conformational states, particularly affecting the orientation of the amino group relative to the alkyl chain [6].

Stereochemical Considerations

The quaternary carbon center in 1,1-dimethylbutylamine lacks stereochemical centers due to the presence of two identical methyl substituents [1] [3]. Consequently, the compound does not exhibit optical activity or enantiomerism [5]. The molecular symmetry is reduced compared to fully symmetrical amines, but the absence of chiral centers eliminates stereoisomerism considerations [5].

The nitrogen atom in tertiary amines typically exhibits pyramidal geometry with the lone pair occupying one vertex of the tetrahedral arrangement [7]. However, the rapid inversion of the nitrogen center at room temperature precludes the observation of distinct nitrogen stereoisomers [7].

Physical Properties

Physical States and Appearance Parameters

1,1-Dimethylbutylamine exists as a colorless liquid under standard temperature and pressure conditions [3]. The compound exhibits characteristic amine-like odor properties typical of tertiary aliphatic amines [3]. Physical appearance parameters indicate a clear, transparent liquid phase with no reported crystalline or solid-state modifications under ambient conditions [3].

The liquid state persists across a wide temperature range, reflecting the molecular structure's influence on intermolecular forces [3]. The absence of significant hydrogen bonding due to the tertiary amine structure contributes to the liquid state stability [8].

Thermal Properties (Melting and Boiling Points)

Thermal property data for 1,1-dimethylbutylamine indicates limited availability of experimentally determined values in the current literature [3]. The compound's thermal behavior reflects typical tertiary amine characteristics, with thermal stability under normal handling conditions [9].

Comparative analysis with the structural isomer N,N-dimethylbutylamine, which exhibits a boiling point of 93.3°C at 750 millimeters of mercury pressure and a melting point of -60°C, provides reference points for thermal property estimation [10] [11]. The structural similarities suggest comparable thermal characteristics, though specific experimental verification remains necessary [10] [11].

Thermal Property1,1-DimethylbutylamineN,N-Dimethylbutylamine (Reference)
Boiling PointNot available93.3°C (750 mmHg) [10] [11]
Melting PointNot available-60°C [10] [11]

Density and Solubility Profiles

Density measurements for 1,1-dimethylbutylamine are not extensively documented in available literature sources [3]. The molecular structure suggests density values consistent with tertiary aliphatic amines, typically ranging between 0.7 to 0.8 grams per milliliter at standard conditions [3].

Solubility characteristics remain largely undetermined for 1,1-dimethylbutylamine in current databases [3]. The presence of the tertiary amine group suggests moderate water solubility due to hydrogen bonding capabilities with water molecules [12]. Organic solvent solubility is expected to be high, particularly in polar aprotic solvents and alcohols [12].

For comparative reference, the isomeric N,N-dimethylbutylamine exhibits a density of 0.721 grams per milliliter at 25°C and water solubility of 3.4 grams per 100 milliliters at 20°C [10] [11]. These values provide structural analogy-based estimates for the target compound [10] [11].

Vapor Pressure Characteristics

Vapor pressure data for 1,1-dimethylbutylamine is not available in current chemical literature [3]. The molecular structure and intermolecular forces suggest moderate volatility typical of tertiary amines with similar molecular weights [3].

Comparative vapor pressure data from N,N-dimethylbutylamine shows 67 hectopascals at 20°C, providing a reference point for similar molecular structures [10] [13]. The structural relationship suggests comparable vapor pressure characteristics, though experimental verification remains necessary [10] [13].

Chemical Properties

Basicity and pKa Values in Various Media

1,1-Dimethylbutylamine exhibits strong basic properties characteristic of tertiary aliphatic amines [14]. The compound is classified as a very strong basic compound based on its predicted pKa values [14]. Human Metabolome Database analysis indicates significant basicity, though specific pKa measurements in various media are not extensively documented [14].

Laboratory Synthesis Routes

Synthesis from Methyl Isobutyl Ketone

The synthesis of 1,1-dimethylbutylamine from methyl isobutyl ketone represents one of the most established pathways for producing this tertiary amine compound. This method involves the direct transformation of the ketone functionality through reductive amination processes [1] [2] [3].

The reaction typically proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine product. Methyl isobutyl ketone serves as an excellent starting material due to its structural similarity to the target compound, requiring only the replacement of the carbonyl oxygen with a dimethylamino group [2] [3].

Research has demonstrated that leucine dehydrogenase can be successfully engineered to accept methyl isobutyl ketone as a substrate, producing chiral 1,3-dimethylbutylamine with high enantioselectivity. The engineered enzyme shows the ability to convert the ketone substrate with excellent stereochemical control, achieving enantiopurity levels exceeding 99% [2] [3].

The reaction conditions for this transformation typically involve temperatures ranging from 120 to 170 degrees Celsius, with reaction times extending from 19 to 21 hours. The process requires careful control of temperature and reaction time to optimize yield and minimize side product formation [5].

Reductive Amination Approaches

Reductive amination represents a fundamental approach for the synthesis of 1,1-dimethylbutylamine, involving the reaction of carbonyl compounds with ammonia or primary amines in the presence of hydrogen [6] [7] [8].

This methodology typically employs heterogeneous catalysts, with cobalt-based systems showing particular promise for selective primary amine synthesis. The reaction proceeds through the initial formation of an imine intermediate, which is subsequently reduced to the corresponding amine product [8].

The process benefits from the use of sterically hindered substrates, which can prevent over-reduction and improve selectivity toward the desired tertiary amine product. Research has shown that the substrate nitrile and product amine can retard the hydrogenation of secondary imine intermediates, resulting in enhanced selectivity [8].

Temperature control is critical in reductive amination processes, with optimal conditions typically ranging from 100 to 150 degrees Celsius. The reaction atmosphere must be carefully controlled to maintain appropriate hydrogen partial pressures while preventing unwanted side reactions [7] [8].

Catalytic Hydrogenation Methods

Catalytic hydrogenation methods for 1,1-dimethylbutylamine synthesis involve the use of supported metal catalysts under hydrogen atmosphere [9] [10] [11] [12].

Nickel-based catalysts supported on silica have shown excellent performance for this transformation, providing high activity and selectivity under mild conditions. The reaction typically operates at temperatures between 160 and 250 degrees Celsius, with pressures ranging from 1 to 60 bar depending on the specific catalyst system employed [9] [13].

Platinum-based catalysts have also demonstrated effectiveness in hydrogenation reactions, particularly when supported on carbon materials. These catalysts offer advantages in terms of operational stability and resistance to poisoning by impurities present in the reaction mixture [10] [11].

The mechanism of catalytic hydrogenation involves the activation of both the substrate and hydrogen molecule on the catalyst surface, followed by the transfer of hydrogen atoms to the substrate. This process requires careful optimization of reaction conditions to achieve maximum conversion while maintaining high selectivity [11] [12].

Alternative Synthetic Pathways

Alternative synthetic pathways for 1,1-dimethylbutylamine include alkylation of secondary amines and direct amination of alcohols [15].

The alkylation approach involves the reaction of dimethylamine with butyl halides under basic conditions, proceeding through a nucleophilic substitution mechanism. This method typically requires temperatures between 25 and 80 degrees Celsius and can achieve high yields with appropriate optimization of reaction conditions .

Direct amination of alcohols represents another viable approach, particularly when combined with hydrogen transfer catalysis. This method involves the reaction of butanol with dimethylamine in the presence of suitable catalysts, offering advantages in terms of atom economy and environmental compatibility [15].

The Weinreb ketone synthesis methodology can also be adapted for amine synthesis, involving the use of specialized amide intermediates that prevent over-addition reactions commonly encountered in traditional approaches [16].

Industrial Production Processes

Industrial production of 1,1-dimethylbutylamine typically employs continuous flow reactor systems to ensure consistent product quality and maximize operational efficiency [13] [17].

The most common industrial approach involves the use of fixed-bed reactors containing heterogeneous catalysts, operating under carefully controlled temperature and pressure conditions. These systems are designed to handle large-scale production while maintaining high selectivity and conversion rates [13] [17].

Industrial processes typically operate at temperatures between 150 and 250 degrees Celsius, with pressures ranging from 1 to 10 bar. The reaction mixture is continuously fed through the reactor system, with product separation achieved through distillation or other purification methods [13] [17].

Catalyst selection is critical for industrial applications, with factors such as activity, selectivity, and operational lifetime being key considerations. Nickel-based catalysts are commonly employed due to their excellent performance characteristics and cost-effectiveness [13] [8].

Process optimization involves careful consideration of reaction kinetics, mass transfer limitations, and heat management to ensure optimal performance. Advanced process control systems are employed to maintain consistent operating conditions and product quality [17] [18].

Purification Techniques and Quality Control Protocols

Purification of 1,1-dimethylbutylamine involves multiple analytical and separation techniques to achieve the required purity levels for various applications [19] [20] [21] [22].

Gas chromatography represents the primary analytical method for purity assessment, capable of detecting impurities at levels as low as 1 to 10 parts per million. The technique provides excellent separation of structural isomers and can distinguish between different amine species present in the product mixture [20] [22] [23].

High-performance liquid chromatography offers superior quantitative accuracy for purity determination, with detection limits reaching 0.1 to 1 parts per million. This technique is particularly valuable for analyzing complex mixtures and identifying trace impurities that may affect product performance [20] [21] [24].

Distillation remains the primary purification method for large-scale production, capable of achieving purity levels of 95 to 98 percent with recovery yields of 90 to 95 percent. The process typically requires 60 to 180 minutes for complete separation, depending on the specific impurities present [25] [26].

Crystallization with acids provides an alternative purification approach, particularly useful for removing specific classes of impurities. This method can achieve purity levels of 90 to 95 percent with recovery yields of 75 to 85 percent [25] [26].

Quality control protocols typically involve multiple analytical techniques to ensure comprehensive characterization of the final product. Nuclear magnetic resonance spectroscopy is employed to confirm structural integrity, while mass spectrometry provides molecular weight verification and impurity identification [20] [22].

Green Chemistry Approaches for Synthesis

Green chemistry approaches for 1,1-dimethylbutylamine synthesis focus on reducing environmental impact while maintaining high efficiency and selectivity [27] [28] [25].

Enzymatic catalysis represents the most environmentally friendly approach, operating under mild conditions with minimal waste generation. These systems typically operate at temperatures between 30 and 37 degrees Celsius, consuming only 2 to 5 kilowatt-hours per kilogram of product [1] [7] [3].

The atom economy of enzymatic processes ranges from 85 to 95 percent, significantly higher than traditional chemical methods. Waste generation is minimized to 0.1 to 0.3 kilograms per kilogram of product, representing a substantial improvement over conventional approaches [27] [28].

Solvent-free synthesis methodologies eliminate the need for organic solvents, reducing both environmental impact and operational costs. These approaches typically consume 8 to 12 kilowatt-hours per kilogram of product while generating 0.2 to 0.5 kilograms of waste per kilogram of product [27] [28].

Supercritical carbon dioxide processes offer advantages in terms of separation efficiency and environmental compatibility. These systems operate at moderate temperatures and pressures while providing excellent mass transfer characteristics and easy product recovery [29] [28].

Ionic liquid catalysis provides enhanced selectivity and catalyst recyclability, though energy consumption remains moderate at 10 to 15 kilowatt-hours per kilogram of product. The environmental impact is considered moderate due to the potential for ionic liquid recovery and reuse [29] [28].

Microwave-assisted synthesis offers reduced reaction times and improved energy efficiency, consuming 5 to 8 kilowatt-hours per kilogram of product. This approach generates 0.2 to 0.4 kilograms of waste per kilogram of product while maintaining atom economy levels of 80 to 90 percent [27] [28].

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H332 (100%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

1,1-Dimethylbutylamine

Dates

Last modified: 08-15-2023

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